2-(N-Boc-Amino)-3-methylpyridine
Overview
Description
2-(N-Boc-Amino)-3-methylpyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 2-position and a methyl group at the 3-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Mechanism of Action
Target of Action
The primary target of 2-(N-Boc-Amino)-3-methylpyridine, also known as 2-(Boc-amino)-3-methylpyridine, is the amine group in various biomolecules . The compound is used as a protecting group for amines, especially in peptide chemistry .
Mode of Action
The compound interacts with its targets through a process known as Boc protection . This involves the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . The Boc group is stable towards most nucleophiles and bases . This stability allows for the selective protection and deprotection of the amine group, which is crucial in the synthesis of multifunctional targets .
Biochemical Pathways
The Boc protection process affects the biochemical pathways related to the synthesis of multifunctional targets, particularly peptides . The Boc group can be introduced and removed under a variety of conditions, making it a versatile tool in peptide synthesis . It is also resistant to racemization during peptide synthesis, which makes this protocol more applicable in multistep reactions .
Result of Action
The result of the action of this compound is the successful protection of the amine group in various biomolecules . This allows for the selective manipulation of these molecules in synthetic processes, particularly in the synthesis of peptides . The Boc group can be selectively cleaved by aminolysis , allowing for the controlled deprotection of the amine group.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc protection process can be conducted under either aqueous or anhydrous conditions . The choice of solvent can also impact the efficiency of the process . Furthermore, the use of catalysts can enhance the efficiency of the Boc protection process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Boc-Amino)-3-methylpyridine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of catalysts such as Amberlyst-15 in ethanol can also enhance the chemoselectivity of the Boc protection .
Chemical Reactions Analysis
Types of Reactions
2-(N-Boc-Amino)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in reactions involving this compound include di-tert-butyl dicarbonate (Boc2O) for protection, trifluoromethanesulfonyl anhydride for amidation, and various bases like 2-chloropyridine .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, amidation reactions can produce amides, while oxidation reactions can yield corresponding oxides .
Scientific Research Applications
2-(N-Boc-Amino)-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as a building block for the development of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amines such as N-Boc-2-amino-3-methylpyridine and N-Boc-3-amino-2-methylpyridine .
Uniqueness
2-(N-Boc-Amino)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
tert-butyl N-(3-methylpyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-6-5-7-12-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPLUXLNYQHWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471721 | |
Record name | tert-Butyl (3-methylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138343-75-6 | |
Record name | tert-Butyl (3-methylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N-Boc-Amino)-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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